(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid: A TRPM8 Agonist for Novel Therapeutic Applications
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid: A TRPM8 Agonist for Novel Therapeutic Applications
An In-Depth Technical Guide
Abstract
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a chiral monoterpenoid derivative structurally related to l-menthol, is emerging as a compound of significant interest for therapeutic development. Its primary mechanism of action is the modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's principal cold sensor. By acting as a TRPM8 agonist, it elicits a cooling sensation that can be leveraged for analgesic and soothing effects. This technical guide provides an in-depth analysis of its pharmacology, potential therapeutic applications, and a strategic framework for its preclinical evaluation. We explore its potential in treating sensory discomfort of epithelial tissues, such as in dry eye disease and oral mucositis, as well as its broader prospects in pain management and respiratory conditions. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel sensory pathway modulators.
Introduction and Chemical Identity
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7) is a carboxylic acid derivative of p-menthane.[1] Its specific stereochemistry is crucial to its biological activity, placing it in the family of menthol-related compounds that interact with the human sensory system.[2] While menthol has been used for centuries for its characteristic cooling and analgesic properties, its strong odor and volatility can be undesirable in certain therapeutic formulations.[3] This has driven the development of synthetic cooling agents, like the "WS" series (e.g., WS-3, WS-23), which offer potent cooling with minimal odor.[4][5]
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid occupies a compelling space in this landscape. As a chiral building block, it is utilized in asymmetric organic synthesis, but its therapeutic value lies in its function as a physiological cooling agent.[6] This activity is mediated primarily through the activation of the TRPM8 ion channel, a well-validated target for a range of sensory-related disorders.[7][8]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is foundational for any drug development program, informing formulation, stability, and pharmacokinetic studies.
| Property | Value | Reference |
| IUPAC Name | (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid | [9] |
| Synonyms | p-Menthane-3-carboxylic acid, L-menthol carboxylic acid derivative | [1] |
| CAS Number | 16052-40-7 | [1] |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Appearance | Liquid (typical) | [10] |
Pharmacology and Mechanism of Action: The TRPM8 Gateway
The therapeutic effects of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid are intrinsically linked to its agonist activity at the TRPM8 ion channel.
The TRPM8 Channel
TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons. It is activated by a variety of stimuli, including cold temperatures (typically below 28°C) and chemical agonists like menthol and icilin.[8][11] When activated, the channel opens, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This influx depolarizes the cell membrane, generating an action potential that travels to the central nervous system, where it is interpreted as a cooling sensation.[3] This mechanism is the cornerstone of its therapeutic potential.
Agonist-Induced Signaling Pathway
The binding of an agonist like (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid to the TRPM8 channel initiates a precise signaling cascade leading to the perception of cold and subsequent analgesic effects.
Caption: TRPM8 agonist signaling pathway.
Potential Therapeutic Applications
The ability to selectively activate TRPM8 provides a powerful tool for managing conditions characterized by sensory discomfort, pain, and inflammation.
Ocular and Oral Surface Discomfort
One of the most promising applications is in the treatment of sensory discomfort in non-keratinized epithelial tissues, such as the eyes and mouth.[1]
-
Dry Eye Disease (DED): Patients with DED often experience symptoms of burning, grittiness, and pain. TRPM8 agonists can provide a cooling sensation that soothes the ocular surface and may stimulate basal tear secretion, addressing both the symptoms and a key aspect of the underlying pathology.[12]
-
Oral Mucositis and Burning Mouth Syndrome: The analgesic properties can be applied to alleviate the pain associated with chemotherapy-induced oral mucositis or the chronic discomfort of burning mouth syndrome.
Pain Management
TRPM8 activation can induce analgesia by desensitizing pain-sensing nerve fibers (nociceptors).[12] This makes TRPM8 agonists attractive candidates for:
-
Neuropathic Pain: Conditions like cold allodynia, where patients experience pain from normally non-painful cold stimuli, could be treated by modulating the activity of the cold-sensing pathway.[8]
-
Migraine and Headache: Topical application of TRPM8 agonists to the trigeminal nerve distribution area is being explored as a non-vasoconstrictive approach to alleviating migraine pain.[13]
Respiratory Conditions
The sensation of airflow in the respiratory tract is partly mediated by TRPM8. Agonists are being investigated for:
-
Chronic Cough: By modulating airway sensitivity, TRPM8 agonists may reduce the urge to cough in patients with refractory chronic cough.[12]
-
Dyspnea (Shortness of Breath): In conditions like COPD, TRPM8 activation can create a sensation of improved airflow, potentially easing the perception of breathlessness.[12]
A Strategic Framework for Preclinical Evaluation
For drug development professionals, a structured and logical evaluation process is critical. The following outlines a preclinical workflow designed to rigorously assess the therapeutic potential of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.
Caption: A logical workflow for the preclinical evaluation of a TRPM8 agonist.
Experimental Protocol: In Vitro TRPM8 Calcium Flux Assay
This protocol describes a standard method for confirming TRPM8 agonism and determining the compound's potency (EC₅₀). The causality behind this choice is that Ca²⁺ influx is the direct, measurable consequence of TRPM8 channel opening, making it a robust and reliable readout of target engagement.
Objective: To measure the ability of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid to activate human TRPM8 channels and determine its half-maximal effective concentration (EC₅₀).
Materials:
-
HEK293 cells stably expressing human TRPM8 (hTRPM8-HEK293).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Test Compound: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.
-
Positive Control: L-Menthol or Ionomycin.
-
Vehicle Control: 0.1% DMSO in Assay Buffer.
-
384-well black, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (e.g., FLIPR, FDSS).
Step-by-Step Methodology:
-
Cell Plating (Self-Validating System):
-
Seed hTRPM8-HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well).
-
Causality: A confluent monolayer ensures a consistent and strong fluorescent signal.
-
Include wells without cells for background subtraction.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, then 30 minutes at room temperature to allow for de-esterification of the dye.
-
Causality: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to intracellular calcium. Pluronic F-127 aids in its dispersion.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution in Assay Buffer to create a concentration-response curve (e.g., 10-point, 3-fold dilutions, starting from 100 µM).
-
Prepare positive control (e.g., 50 µM L-Menthol) and vehicle control plates.
-
-
Assay Execution (FLIPR):
-
Place the cell plate and compound plates into the plate reader.
-
Set the instrument to record baseline fluorescence for 10-20 seconds.
-
Initiate the automated addition of the compounds to the cell plate.
-
Continue recording fluorescence for an additional 120-180 seconds to capture the full calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the response to the vehicle control (0% activation) and a maximal concentration of a positive control (100% activation).
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Future Directions and Conclusion
While (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid shows significant promise as a therapeutic TRPM8 agonist, further research is necessary. Key future directions include:
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for designing effective dosing regimens.
-
Safety Pharmacology: Comprehensive studies are needed to ensure the compound does not have off-target effects on cardiovascular, respiratory, or central nervous system functions.
-
Formulation Development: Creating stable, effective formulations for topical delivery (e.g., eye drops, oral gels, dermal creams) will be critical for clinical success.
-
Head-to-Head Comparisons: Evaluating its potency, selectivity, and sensory profile against menthol and other synthetic cooling agents will help define its unique therapeutic niche.
References
-
UCHEM. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid CAS 16052-40-7: Properties and Applications. Available from: [Link].
-
Redox. (2023). WS23 - Cooling agents bringing the freshness. Available from: [Link].
-
Li, Y., et al. (2025). Menthol and Its Derivatives: Exploring the Medical Application Potential. Engineering in Life Sciences. Available from: [Link].
-
Patsnap Synapse. (2025). What are the therapeutic applications for TRPM8 agonists? Available from: [Link].
-
Research Journal of Pharmacy and Technology. (2023). Synthesis of Amino Menthol derivatives for Enhanced Antimicrobial and Anti-inflammatory activity using In-silico Design. Available from: [Link].
-
Latorre, R., et al. (2013). TRPM8 ion channel ligands for new therapeutic applications and as probes to study menthol pharmacology. Pharmacology & Therapeutics. Available from: [Link].
-
Symrise. Symcool® Cooling Agents. Available from: [Link].
-
PubChem. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Available from: [Link].
- Google Patents. (2020). WO2020144515A1 - Liquid compositions.
-
McKemy, D.D. (2010). Therapeutic Potential of TRPM8 Modulators. The Open Pain Journal. Available from: [Link].
-
PubMed. (2025). Synthesis, Characterization, and Potential Applications of Menthol-Amino Acid Ester Derivatives. Available from: [Link].
-
Leffingwell, J.C. Cooling Compounds. Available from: [Link].
-
Patsnap Synapse. (2025). What TRPM8 agonists are in clinical trials currently? Available from: [Link].
-
Foreverest Resources Ltd. (2024). Overview of Cooling Agents. Available from: [Link].
-
ResearchGate. (2025). Overview of the main pharmacological effects and mechanisms of menthol and its derivatives. Available from: [Link].
-
MDPI. (2020). Recent Progress in TRPM8 Modulation: An Update. Available from: [Link].
-
PubMed. (2025). Menthol and Its Derivatives: Exploring the Medical Application Potential. Available from: [Link].
-
MDPI. (2018). (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. Available from: [Link].
Sources
- 1. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid | 16052-40-7 | Benchchem [benchchem.com]
- 2. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. leffingwell.com [leffingwell.com]
- 4. redox.com [redox.com]
- 5. symrise.com [symrise.com]
- 6. myuchem.com [myuchem.com]
- 7. TRPM8 ion channel ligands for new therapeutic applications and as probes to study menthol pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexanecarboxylic acid 95% | CAS: 16052-40-7 | AChemBlock [achemblock.com]
- 10. biosynth.com [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]
- 13. What are the therapeutic applications for TRPM8 agonists? [synapse.patsnap.com]
